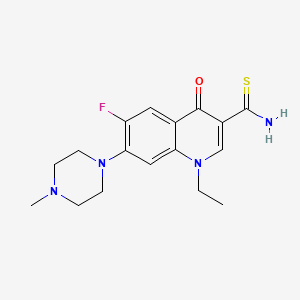

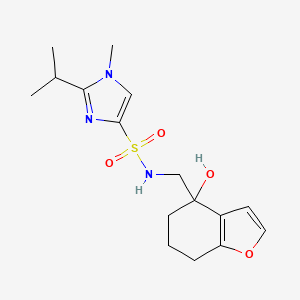

![molecular formula C26H21N3OS B2870100 2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793867-95-4](/img/structure/B2870100.png)

2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antidiabetic Activity

This compound has been studied for its potential as an antidiabetic agent . It shares structural similarities with biguanides, a class of oral antihyperglycemic drugs used in the treatment of type 2 diabetes mellitus . The presence of the pyrimidine derivative is significant because aminopyrimidines have shown a broad range of biological activities, including antibacterial and analgesic effects, which could be beneficial in managing diabetes-related complications .

Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor activity . Specifically, studies have screened its effectiveness against human pulmonary carcinoma cell line A549 . The compound’s ability to inhibit epidermal growth factor receptor (EGFR) makes it a candidate for cancer treatment, as EGFR is often overexpressed in cancerous cells .

EGFR Kinase Inhibition

The compound’s derivatives have been designed and synthesized as potential EGFR kinase inhibitors . EGFR is a critical target in cancer therapy because its activation leads to cell proliferation. By inhibiting EGFR, these compounds could potentially halt the growth of cancer cells .

Antimicrobial Properties

The structural analogs of this compound have been associated with antimicrobial properties . The pyrimidine core is known to possess antibacterial and antiprotozoal activities, which could make it useful in the development of new antimicrobial agents .

Analgesic Effects

The compound’s derivatives have also been reported to have analgesic effects . This could be particularly useful in the development of new pain management medications, especially for chronic conditions that may accompany diseases like diabetes .

Chemical Synthesis and Drug Design

Due to its versatile structure, this compound can be used in chemical synthesis and drug design. Its molecular framework allows for various substitutions that can alter its pharmacological properties, making it a valuable scaffold for developing new therapeutic agents .

Mecanismo De Acción

Biochemical Pathways

It is likely that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Propiedades

IUPAC Name |

2-benzylsulfanyl-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3OS/c1-18-10-8-9-15-22(18)29-25(30)24-23(21(16-27-24)20-13-6-3-7-14-20)28-26(29)31-17-19-11-4-2-5-12-19/h2-16,27H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERFVSWBDMORJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

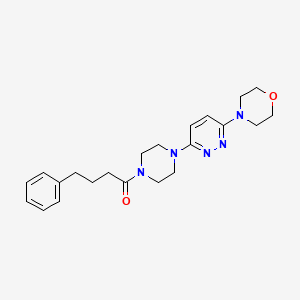

![3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2870018.png)

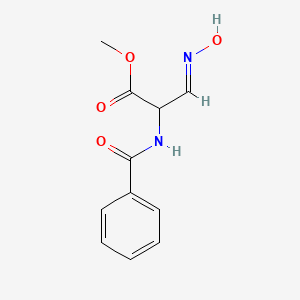

![1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2870019.png)

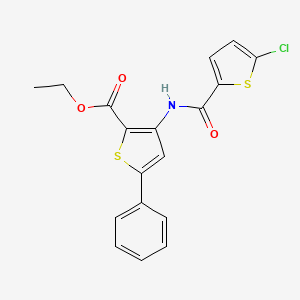

![methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2870021.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2870024.png)

![Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2870027.png)

methanamine](/img/structure/B2870038.png)

![2-(4-Bromophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2870039.png)